molecular formula C5H8BBrF3K B1456816 Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate CAS No. 1692895-44-5

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate

Cat. No. B1456816
M. Wt: 254.93 g/mol
InChI Key: RBANXFWDXPRDFR-FBZPGIPVSA-N
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Description

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate likely belongs to the class of organoboron compounds, which are organic compounds containing a boron atom. Organoboron chemistry is a rich field offering many reactions of academic and commercial interest due to the unique properties of boron, which forms stable covalent bonds with carbon .


Chemical Reactions Analysis

Organoboron compounds are known for their versatility in organic synthesis. They can participate in various reactions such as hydroboration, Suzuki coupling, and conjugate addition . The specific reactions of Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of organoboron compounds can vary widely. Some are stable under normal conditions, while others are reactive. Many organoboron compounds are sensitive to air and moisture .

Scientific Research Applications

Selective Hydrogenation for Synthesis of β-Trifluoromethylstyrenes

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate plays a pivotal role in the palladium-catalyzed selective hydrogenation process. This procedure enables the synthesis of either the (Z)- or (E)-isomer of vinylborate with high purity, further coupling with bromo- and iodoarenes to yield a variety of (Z)- or (E)-β-trifluoromethylstyrenes. This method showcases a safe synthesis path from HFC-245fa and BF3·OEt2, demonstrating its utility in organic synthesis and material science (Ramachandran & Mitsuhashi, 2015).

Alkylation and Catalytic Rearrangement in Organic Synthesis

The compound also finds application in the alkylation of sodium and potassium 3,4-methylenedioxyphenolates with 1-bromo-3-methylbut-2-ene. This process results in a variety of alkylation products, demonstrating the compound's versatility in organic synthesis. The catalytic rearrangement of the resulting ethers under specific conditions furthers the compound's utility in producing complex organic molecules with potential applications in drug development and synthesis of natural products (Piccardi et al., 1977).

Synthesis of Functionalized Organotrifluoroborates

Furthermore, potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate is integral in the synthesis of functionalized organotrifluoroborates. Through the in situ reaction of dibromomethane or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2, this method provides a novel synthetic route for the preparation of potassium organotrifluoroborates via nucleophilic substitution. This underscores the compound's significant role in the development of organotrifluoroborate-based reagents and intermediates for chemical synthesis (Molander & Ham, 2006).

Stereoselective Synthesis of Conjugated Dienes

The use of potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate in stereoselective Suzuki-Miyaura cross-coupling reactions to synthesize conjugated dienes highlights its applicability in creating complex molecular structures. This process allows for the stereospecific synthesis of (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-conjugated dienes, demonstrating the compound's utility in facilitating precise synthetic control over the stereochemistry of the products. Such capabilities are crucial for the synthesis of biologically active compounds and advanced materials (Molander & Felix, 2005).

Safety And Hazards

Like all chemicals, organoboron compounds should be handled with care. Some can be harmful or fatal if swallowed, inhaled, or absorbed through the skin. They can also be irritating to the eyes, respiratory system, and skin .

Future Directions

The field of organoboron chemistry continues to grow, with new reactions and applications being discovered regularly. Future research will likely focus on developing new synthetic methods, exploring the reactivity of organoboron compounds, and investigating their potential applications in medicine and other fields .

properties

IUPAC Name

potassium;[(Z)-2-bromo-3-methylbut-1-enyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BBrF3.K/c1-4(2)5(7)3-6(8,9)10;/h3-4H,1-2H3;/q-1;+1/b5-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBANXFWDXPRDFR-FBZPGIPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(C(C)C)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/C(C)C)\Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate
Reactant of Route 2
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate
Reactant of Route 3
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate
Reactant of Route 4
Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate

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